3-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Description
3-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality 3-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Anticancer Activities
Pyrazole derivatives, including the compound , have been evaluated for their antioxidant and anticancer activities . These compounds have shown cytotoxicity on several human cell lines . Some pyrazole derivatives have been approved for the treatment of different types of cancer .
Detection of Reducing Carbohydrates
The compound can be used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS . This can improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .
Anti-prostatic Hyperplasia Activity
There is a related compound, 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl) Octadecan-1-One, which has been synthesized and evaluated for its anti-prostatic hyperplasia activity .
Biological Assays
The compound’s activity in biological assays correlates with its lipophilicity and rate of degradation . This property can be utilized in the design of new drugs and therapeutic agents .
Synthesis of Heterocyclic Analogues
2-Aminothiazoles, a class of organic medicinal compounds, are used as starting material for the synthesis of a diverse range of heterocyclic analogues . These analogues have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Chemical Structure Analysis
The compound’s complex structure can be analyzed using various spectral means (IR and NMR), which can provide valuable information for chemical research .
properties
IUPAC Name |
2-methyl-3-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-13-17(21(28)27(25-13)15-8-4-3-5-9-15)12-23-26-14(2)24-20-19(22(26)29)16-10-6-7-11-18(16)30-20/h3-5,8-9,12,25H,6-7,10-11H2,1-2H3/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCQLSHOOBBCNK-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NN3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/N3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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